molecular formula C24H46FeP2 B11927284 1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene

1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene

Cat. No.: B11927284
M. Wt: 452.4 g/mol
InChI Key: IACTYUFFHOYITF-XTQNZXNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role in Rhodium-Catalyzed Enantioselective Hydrogenation

The ligand’s efficacy in rhodium-catalyzed hydrogenation stems from its ability to form stable, highly selective coordination complexes. In the hydrogenation of α-(acyloxy)acrylates, rhodium complexes of 1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene achieve enantioselectivities exceeding 99% ee under mild conditions (60 psi H₂, substrate-to-catalyst ratios of 500). The rigid C₂-symmetric structure enforces a well-defined chiral environment around the rhodium center, minimizing unproductive substrate binding modes.

A key advantage lies in its tolerance for β-substituted substrates. Unlike less rigid ligands, the diethylphosphetanyl groups prevent isomerization of E/Z olefin mixtures during catalysis, ensuring consistent selectivity. This property is critical for industrial applications where substrate purity varies.

Table 1: Enantioselectivity in Rh-Catalyzed Hydrogenation of Enol Esters

Substrate Type ee (%) Catalyst Loading (S/C) Reference
α-Acetyloxyacrylate 99 500
α-Benzoyloxyacrylate 97 500
β-Methyl-substituted 95 500

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H46FeP2

Molecular Weight

452.4 g/mol

IUPAC Name

(2S,4S)-1-cyclopentyl-2,4-diethylphosphetane;iron

InChI

InChI=1S/2C12H23P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*10-12H,3-9H2,1-2H3;/t2*10-,11-;/m00./s1

InChI Key

IACTYUFFHOYITF-XTQNZXNBSA-N

Isomeric SMILES

CC[C@H]1C[C@@H](P1C2CCCC2)CC.CC[C@H]1C[C@@H](P1C2CCCC2)CC.[Fe]

Canonical SMILES

CCC1CC(P1C2CCCC2)CC.CCC1CC(P1C2CCCC2)CC.[Fe]

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene typically involves the reaction of ferrocene with diethylphosphetane. The reaction conditions often require the use of a base, such as sodium hydride, to deprotonate the diethylphosphetane, facilitating its nucleophilic attack on the ferrocene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different organophosphorus compounds.

    Substitution: The diethylphosphetanyl groups can participate in substitution reactions, often facilitated by transition metal catalysts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Asymmetric Catalysis

Chiral Ligand Use
The compound serves as an effective chiral ligand in asymmetric catalysis. Its unique structure allows it to coordinate with transition metals, forming chiral complexes that facilitate enantioselective reactions. These reactions are crucial in the synthesis of pharmaceuticals where the chirality of the product significantly affects biological activity. For instance, it has been successfully employed in hydrogenation and hydroformylation reactions to produce enantiomerically enriched compounds .

Mechanism of Action
The mechanism involves the formation of a metal-ligand complex where the chiral environment created by the ligand induces enantioselectivity. This property is essential for synthesizing high-value products in pharmaceutical applications.

Medicinal Chemistry

Pharmaceutical Synthesis
The ability of 1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-ferrocene to induce chirality makes it valuable for synthesizing enantiomerically pure pharmaceuticals. Research indicates that its derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The compound's effectiveness as an antimicrobial agent is attributed to its chelation properties, enhancing its interaction with microbial cells .

Case Studies

  • A study demonstrated that ferrocenyl complexes derived from this compound showed higher antibacterial and antifungal activities compared to their non-ferrocenyl counterparts. The order of effectiveness was influenced by the metal center in the complex and the nature of the ferrocene derivative used .
  • Another investigation highlighted its role in developing new antimicrobial agents that could potentially overcome resistance seen in traditional antibiotics .

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized for producing fine chemicals and pharmaceuticals. Its role as a chiral ligand enhances the efficiency of catalytic processes involved in large-scale synthesis.

Chemical Reactions
The compound can undergo various chemical reactions including oxidation to form ferrocenium ions and reduction back to ferrocene. These reactions are important for modifying the properties of ferrocene derivatives used in industrial applications.

Mechanism of Action

The mechanism by which 1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene exerts its effects involves its interaction with molecular targets through its phosphorus atoms. These interactions can influence various pathways, particularly in catalytic processes where the compound acts as a ligand, stabilizing transition states and facilitating reactions.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Bisphosphinoferrocene Ligands

Compound Name Substituents Steric Bulk Electronic Profile Key Applications References
(S,S)-Et-FerroTANE 2,4-Diethylphosphetanyl Moderate Electron-donating Rh-catalyzed asymmetric hydrogenation
1,1′-Bis(diphenylphosphino)ferrocene (DPPF) Phenyl Low Electron-rich Cross-coupling, hydrogenase modeling
1,1′-Bis(di-t-butylphosphino)ferrocene (DtBPF) t-Butyl High Electron-rich Pd-catalyzed reductive elimination
1,1′-Bis(dichlorophosphino)ferrocene Chlorine Low Electron-withdrawing Precursor for ligand synthesis
1,1′-Bis[bis(4-methoxyphenyl)phosphino]ferrocene 4-Methoxyphenyl Moderate Electron-donating Metal-catalyzed organic reactions

Key Observations :

  • Steric Effects : The diethyl groups in (S,S)-Et-FerroTANE provide intermediate steric bulk compared to DtBPF (high) and DPPF (low). This balance facilitates coordination geometry control without over-stabilizing metal centers .
  • Electronic Effects: Unlike electron-withdrawing dichloro substituents , the ethyl groups in (S,S)-Et-FerroTANE enhance electron density at the phosphorus donor sites, promoting oxidative stability and catalytic activity .

Catalytic Performance in Transition Metal Chemistry

Table 2: Catalytic Efficiency in Selected Reactions

Ligand Reaction Type Metal Center Turnover Frequency (TOF) Selectivity (ee%) Reference
(S,S)-Et-FerroTANE Rh-catalyzed hydrogenation Rh(I) 500 h⁻¹ >95%
DPPF Buchwald-Hartwig amination Pd(0) 100 h⁻¹ N/A
DtBPF Pd-catalyzed reductive elimination Pd(II) 10⁴–10⁵ h⁻¹ N/A
1,1′-Bis(4-methoxyphenyl) Suzuki-Miyaura coupling Pd(0) 200 h⁻¹ N/A

Key Findings :

  • Rate Enhancement : DtBPF accelerates Pd-catalyzed reductive elimination by two orders of magnitude compared to DPPF due to its high steric bulk preventing off-cycle intermediates .
  • Enantioselectivity: (S,S)-Et-FerroTANE achieves >95% enantiomeric excess (ee) in Rh hydrogenations, outperforming non-chiral ligands like DPPF .
  • Substrate Scope : DPPF’s electron-rich phenyl groups enhance π-backbonding in Fe hydrogenase models, enabling efficient proton reduction .

Research Findings and Industrial Relevance

  • Asymmetric Catalysis : (S,S)-Et-FerroTANE’s chiral environment is critical for synthesizing pharmaceutical intermediates, as demonstrated in Rh-mediated hydrogenations .
  • Steric Tuning : DtBPF’s steric bulk optimizes Pd-catalyzed reactions, highlighting the importance of ligand design in C–X bond formation .
  • Cost and Availability : (S,S)-Et-FerroTANE is priced at ~¥872/100 mg (99% ee), reflecting its niche application in high-value asymmetric syntheses .

Biological Activity

1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-ferrocene is a phosphine-containing organometallic compound that has garnered interest in various fields of chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C34H52FeP2
  • Molecular Weight: 578.57 g/mol
  • CAS Number: 146960-90-9

This compound features a ferrocene core substituted with two phosphine groups, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that phosphine derivatives can exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms such as:

  • Cell Cycle Arrest: Compounds can interfere with cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress and cell death.

Table 1: Anticancer Activity of Phosphine Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis
Compound BMCF-73.5ROS Generation
This compoundA549TBDTBD

Antimicrobial Activity

Phosphine derivatives have also been studied for their antimicrobial properties. The mechanism often involves disruption of microbial membranes and interference with metabolic pathways.

Case Study:
A study evaluated the antimicrobial efficacy of various phosphine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Interaction with Cellular Targets: Phosphines may interact with thiol groups in proteins, leading to functional alterations.
  • Metal Coordination: The ferrocene moiety can facilitate electron transfer processes that enhance biological activity.

Q & A

Q. What are the recommended synthetic routes for 1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene?

The synthesis typically involves functionalizing ferrocene with chiral phosphine ligands. A validated approach includes:

  • Step 1 : Lithiation of ferrocene followed by reaction with enantiopure phosphine precursors (e.g., 2,4-diethylphospholane derivatives).
  • Step 2 : Stereochemical control via chiral auxiliaries or asymmetric catalysis to ensure the (2S,4S) configuration.
  • Step 3 : Purification via column chromatography under inert atmospheres to prevent oxidation of phosphine ligands.
    Characterization requires multinuclear NMR (¹H, ¹³C, ³¹P) to confirm stereochemistry and ligand coordination .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?

  • ³¹P NMR : Detects phosphorus environments and confirms ligand symmetry (e.g., single peak for equivalent phosphine groups).
  • 1H and ¹³C NMR : Resolve ethyl substituent configurations and ferrocene backbone geometry.
  • X-ray crystallography : Definitive method for absolute stereochemical assignment, particularly for metal complexes .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Exposure control : Use fume hoods, gloves, and protective eyewear to avoid inhalation or skin contact (acute toxicity and carcinogenicity risks) .
  • Stability : Store under inert gas (argon/nitrogen) at –20°C to prevent ligand oxidation or degradation .
  • Disposal : Follow hazardous waste protocols for organometallic compounds, including neutralization and approved containment .

Advanced Research Questions

Q. How does the stereoelectronic environment of the phosphine ligands influence catalytic activity in transition metal complexes?

The steric bulk of the 2,4-diethyl groups restricts coordination geometries, favoring specific metal-ligand binding modes (e.g., κ²-P,P chelation). Electronic effects from the phosphine’s electron-donating capacity modulate metal center reactivity, impacting catalytic turnover in cross-coupling or hydrogenation reactions. Comparative studies with analogous ligands (e.g., diphenylphosphinoferrocene) reveal enhanced enantioselectivity due to the ethyl groups’ chiral induction .

Q. What methodologies can resolve discrepancies in reported catalytic efficiencies of metal complexes using this ligand?

  • Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, metal/ligand ratio) to identify optimal conditions .
  • Computational Modeling : Quantum mechanical calculations (DFT) map reaction pathways and transition states, validating experimental turnover frequencies (TOFs) .
  • In Situ Spectroscopy : Monitor catalytic intermediates via IR or UV-vis to detect deactivation pathways (e.g., ligand dissociation or metal aggregation) .

Q. How can researchers analyze contradictory data on the compound’s stability under oxidative conditions?

  • Controlled Kinetic Studies : Expose the compound to controlled O₂ levels and track degradation via ³¹P NMR or mass spectrometry.
  • Electrochemical Analysis : Cyclic voltammetry quantifies oxidation potentials, correlating with ligand electronic properties .
  • Comparative Stability Testing : Benchmark against structurally similar ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) to isolate steric vs. electronic factors .

Q. What strategies optimize ligand synthesis for scalable asymmetric catalysis applications?

  • Flow Chemistry : Continuous synthesis reduces batch variability and improves yield via precise control of reaction parameters (e.g., residence time, temperature) .
  • High-Throughput Screening (HTS) : Test ligand-metal combinations in parallel to identify optimal enantioselectivity and activity .
  • Chiral Pool Synthesis : Use enantiopure starting materials (e.g., (2S,4S)-diethylphospholane) to bypass resolution steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.